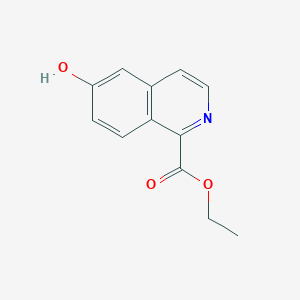
2-Chloro-6-ethynylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-ethynylpyridin-4-amine is a heterocyclic aromatic compound that contains a pyridine ring substituted with a chlorine atom at the second position, an ethynyl group at the sixth position, and an amino group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethynylpyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chlorination: Introduction of the chlorine atom at the second position of the pyridine ring.
Ethynylation: Introduction of the ethynyl group at the sixth position.
Amination: Introduction of the amino group at the fourth position.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation.
Oxidation and Reduction: The amino group can be involved in oxidation and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide can be used.
Addition Reactions: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation.
Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Addition Products: Hydrogenation of the ethynyl group can yield ethyl derivatives.
Oxidation Products: Oxidation of the amino group can lead to nitro derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-ethynylpyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-ethynylpyridin-4-amine involves its interaction with specific molecular targets. The chlorine and ethynyl groups can facilitate binding to enzymes or receptors, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-methylpyridin-4-amine: Similar structure but with a methyl group instead of an ethynyl group.
2-Chloro-6-ethoxypyridin-4-amine: Contains an ethoxy group instead of an ethynyl group.
Uniqueness: 2-Chloro-6-ethynylpyridin-4-amine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming various derivatives. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C7H5ClN2 |
|---|---|
Molekulargewicht |
152.58 g/mol |
IUPAC-Name |
2-chloro-6-ethynylpyridin-4-amine |
InChI |
InChI=1S/C7H5ClN2/c1-2-6-3-5(9)4-7(8)10-6/h1,3-4H,(H2,9,10) |
InChI-Schlüssel |
IEYJZXOKBKDFSN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=NC(=CC(=C1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


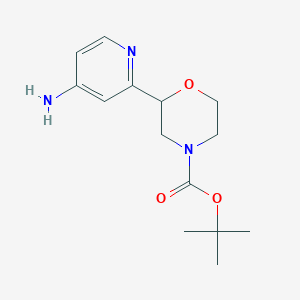
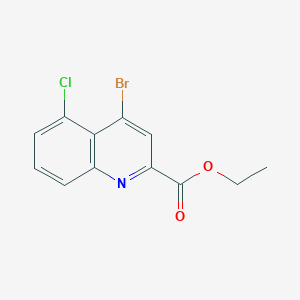

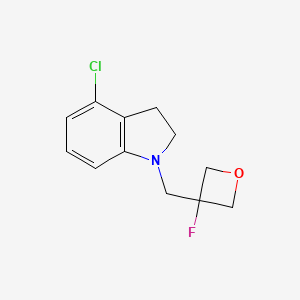
![(R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol](/img/structure/B12970466.png)
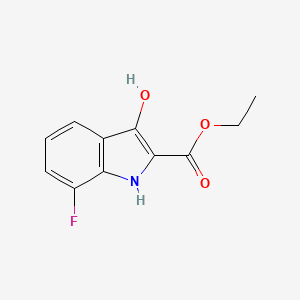
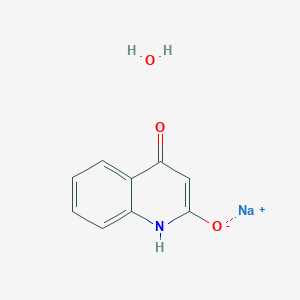
![(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B12970481.png)


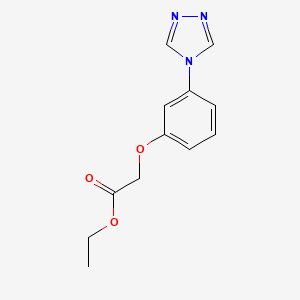
![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)

